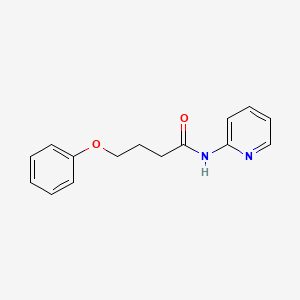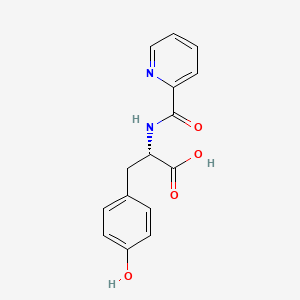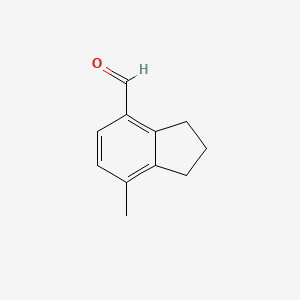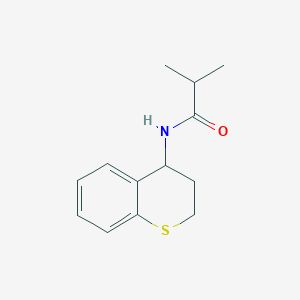![molecular formula C12H16BrNO B7463552 N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide, commonly known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s as a potential anti-viral drug. However, after extensive research, it was found to have adaptogenic and psychostimulant properties, which make it a promising drug for treating various medical conditions.
作用機序
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. It also increases the expression of certain proteins, such as brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
Bromantane has been shown to have various biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are associated with mood, motivation, and reward. It also enhances the release of norepinephrine, which is involved in arousal, attention, and memory. Bromantane has been shown to reduce the levels of stress hormones, such as cortisol, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It also has antioxidant properties and can protect against oxidative stress and inflammation.
実験室実験の利点と制限
Bromantane has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments. It also has a narrow therapeutic window, which means that the optimal dose for a particular experiment may be difficult to determine.
将来の方向性
Bromantane has several potential future directions for research. It could be investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases. It could also be studied for its potential use as a cognitive enhancer or performance enhancer. Further research could also explore its mechanism of action and its effects on various neurotransmitters and proteins in the brain.
Conclusion
Bromantane is a synthetic compound with adaptogenic and psychostimulant properties. It has been extensively studied for its potential use in treating various medical conditions and enhancing cognitive and physical performance. Its mechanism of action is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters and proteins in the brain. Bromantane has several advantages for lab experiments, but it also has some limitations. Future research could explore its potential use in various medical conditions and its mechanism of action.
合成法
Bromantane is synthesized from 1-bromo-4-(dimethylamino)but-2-ene and adamantane-2,3-dione. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is obtained in high yield and purity and can be further purified by recrystallization or chromatography.
科学的研究の応用
Bromantane has been extensively studied for its adaptogenic and psychostimulant properties. It has been shown to improve physical and mental performance, reduce fatigue and stress, and enhance cognitive function. It has also been investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases.
特性
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWLHWEMDQUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-bromophenyl)ethyl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)


![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)